(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methanamine hydrochloride
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Overview
Description
(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H16BrClN2O2S2 and a molecular weight of 375.73 . This compound is an amine derivative and is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methanamine hydrochloride typically involves multiple steps, starting with the bromination of thiophene to obtain 5-bromothiophene. This intermediate is then subjected to sulfonylation to introduce the sulfonyl group. The resulting compound is further reacted with piperidine to form the piperidinyl derivative. Finally, the methanamine group is introduced, and the compound is converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as described above, with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to remove the sulfonyl group or reduce the bromine atom.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
Scientific Research Applications
(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methanamine hydrochloride is not fully understood, but it is believed to interact with specific molecular targets and pathways. The sulfonyl group may play a role in binding to proteins or enzymes, while the piperidinyl and methanamine groups could influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyridin-2-yl)piperidin-3-ol: Similar in structure but contains a pyridine ring instead of a thiophene ring.
5-bromo-2-(piperazin-1-yl)pyrimidine: Contains a pyrimidine ring and a piperazine group, differing in both the heterocyclic ring and the amine group.
Uniqueness
(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methanamine hydrochloride is unique due to the presence of both the bromothiophene and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
[1-(5-bromothiophen-2-yl)sulfonylpiperidin-3-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O2S2.ClH/c11-9-3-4-10(16-9)17(14,15)13-5-1-2-8(6-12)7-13;/h3-4,8H,1-2,5-7,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLLZNXCVPEUNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Br)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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